
2-((difluoromethyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a multi-step process that often begins with simple aromatic acids or amines. In the case of the compound 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, the synthesis started from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a complex multi-step reaction that yielded the final product in a 1% overall chemical yield . The synthesis involved a desmethylation step to produce a precursor for radiolabeling, which was then used to prepare the target tracer with a specific activity at the end of bombardment .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which is a benzene ring attached to an amide group. The specific compound mentioned in the provided data does not appear directly, but related compounds show a variety of substitutions on the benzene ring and the amide nitrogen, which can significantly alter the compound's properties and biological activity. For instance, the presence of a difluoro group and a pyrazolo[3,4-b]pyridine moiety in the compound synthesized in paper suggests a molecule with a complex aromatic system that could interact with various biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives can include amide bond formation, halogenation, and desmethylation, as seen in the synthesis of the PET agent . The reactions are carefully designed to introduce specific functional groups that confer the desired biological activity or allow for further chemical modifications, such as radiolabeling for imaging purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of difluoro groups can increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The specific activities and yields reported in the synthesis of the PET agent indicate a high degree of purity and potency required for in vivo imaging applications . The analytical and spectral data used to establish the structures of synthesized compounds, as mentioned in paper , are crucial for confirming the identity and purity of these compounds.
科学的研究の応用
Synthetic Routes and Derivatives
- The synthesis of complex heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, has been explored through various methods. Such compounds are valuable in medicinal chemistry and materials science for their diverse biological activities and functional properties. One example includes the use of thiophenylhydrazonoacetates in heterocyclic synthesis, demonstrating the compound's potential as a building block in creating pharmacologically active molecules (Mohareb et al., 2004).
Molecular Interactions and Crystal Engineering
- The study of molecular solids and crystal engineering has revealed the importance of weak intermolecular interactions, such as hydrogen bonds and π-π stacking, in the assembly of larger architectures. These interactions play a significant role in the design and synthesis of materials with specific properties, such as those necessary for pharmaceutical formulations and materials science applications (Wang et al., 2014).
Fluorinated Compounds in Medicinal Chemistry
- The development of fluorinated compounds is a significant area of research in medicinal chemistry due to their enhanced stability, bioavailability, and specificity. For instance, the synthesis of fluoropyrazoles has been investigated for their potential use as intermediates in pharmaceuticals. These efforts highlight the compound's relevance in the search for new therapeutic agents (Surmont et al., 2011).
Applications in Antiviral Research
- Novel synthesis routes have led to benzamide-based compounds showing promising antiavian influenza virus activity. This indicates the potential of such derivatives in developing antiviral drugs, showcasing the compound's application in addressing global health challenges (Hebishy et al., 2020).
Hybrid and Bioactive Cocrystals
- The formation of hybrid and bioactive cocrystals involving the compound and hydroxybenzoic acids has been explored for their structural, spectroscopic characteristics, and potential applications. These studies contribute to the understanding of noncovalent interactions in drug design and development, offering insights into novel therapeutic agents (Al-Otaibi et al., 2020).
特性
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c18-17(19)25-15-4-2-1-3-14(15)16(23)21-13-9-20-22(11-13)10-12-5-7-24-8-6-12/h1-4,9,11-12,17H,5-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKHVOYIXSCOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

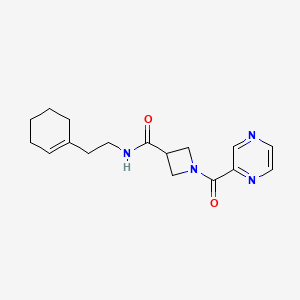
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

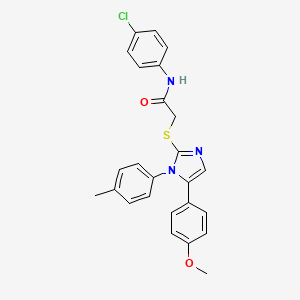
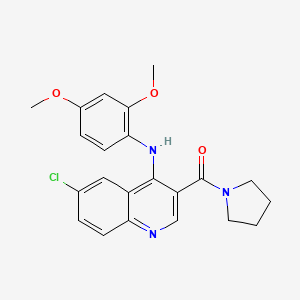
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

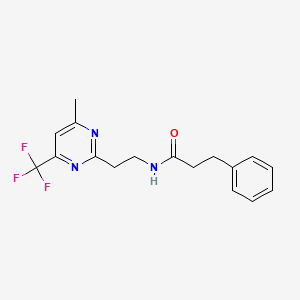
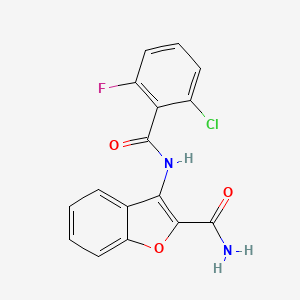

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)
![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)
![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)
